Nalidixate sodium

Übersicht

Beschreibung

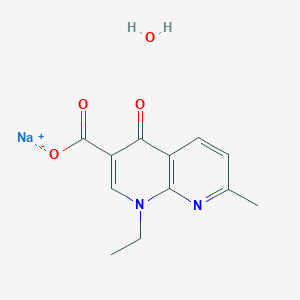

Nalidixate sodium, also known as sodium nalidixate, is the sodium salt form of nalidixic acid. Nalidixic acid is a synthetic antibacterial agent belonging to the quinolone class of antibiotics. It was the first quinolone antibiotic discovered and has been used primarily to treat urinary tract infections caused by Gram-negative bacteria .

Wissenschaftliche Forschungsanwendungen

Nalidixate sodium has several scientific research applications:

Chemistry: Used as a model compound to study the mechanisms of quinolone antibiotics.

Biology: Employed in research on bacterial DNA replication and cell division.

Medicine: Investigated for its potential use in treating bacterial infections and as a tool to study antibiotic resistance.

Industry: Utilized in the development of new antibacterial agents and in quality control processes.

Wirkmechanismus

Safety and Hazards

Nalidixic acid sodium salt may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause an allergic skin reaction . If swallowed, it can be harmful . Safety measures include washing off immediately with plenty of water for at least 15 minutes if it comes into contact with skin .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

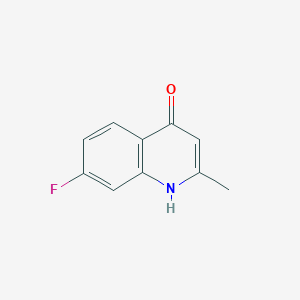

Natrium-Nalidixat wird aus Nalidixinsäure synthetisiert. Die Synthese von Nalidixinsäure beinhaltet die Kondensation von 2-Aminopyridin mit Ethylacetoacetat, gefolgt von Cyclisierungs- und Oxidationsschritten . Die resultierende Nalidixinsäure wird dann mit Natriumhydroxid neutralisiert, um Natrium-Nalidixat zu bilden .

Industrielle Produktionsverfahren

Die industrielle Produktion von Natrium-Nalidixat beinhaltet typischerweise eine großtechnische Synthese von Nalidixinsäure, gefolgt von deren Umwandlung in das Natriumsalz. Der Prozess beinhaltet Reinigungsschritte, um sicherzustellen, dass das Endprodukt die pharmazeutischen Standards erfüllt .

Analyse Chemischer Reaktionen

Reaktionstypen

Natrium-Nalidixat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Natrium-Nalidixat kann oxidiert werden, um Hydroxy-Nalidixinsäure zu bilden.

Reduktion: Reduktionsreaktionen können Natrium-Nalidixat zurück in seine Stammverbindung, Nalidixinsäure, umwandeln.

Substitution: Substitutionsreaktionen können an der Carboxylgruppe stattfinden, was zur Bildung verschiedener Derivate führt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Substitution: Verschiedene Nucleophile können für Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Derivat.

Hauptprodukte, die gebildet werden

Oxidation: Hydroxy-Nalidixinsäure.

Reduktion: Nalidixinsäure.

Substitution: Verschiedene Nalidixat-Derivate.

Wissenschaftliche Forschungsanwendungen

Natrium-Nalidixat hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Wird als Modellverbindung verwendet, um die Mechanismen von Chinolon-Antibiotika zu untersuchen.

Biologie: Wird in der Forschung zur bakteriellen DNA-Replikation und Zellteilung eingesetzt.

Medizin: Wird untersucht wegen seines potenziellen Einsatzes bei der Behandlung von bakteriellen Infektionen und als Werkzeug zur Untersuchung der Antibiotikaresistenz.

Industrie: Wird bei der Entwicklung neuer Antibiotika und in Qualitätskontrollprozessen eingesetzt.

Wirkmechanismus

Natrium-Nalidixat übt seine antibakterielle Wirkung aus, indem es die bakterielle DNA-Gyrase und Topoisomerase IV hemmt. Diese Enzyme sind essentiell für die DNA-Replikation und -Transkription. Durch die Hemmung dieser Enzyme verhindert Natrium-Nalidixat die bakterielle Zellteilung und führt zum Zelltod .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ciprofloxacin: Ein weiteres Chinolon-Antibiotikum mit einem breiteren Wirkungsspektrum.

Norfloxacin: Ähnlich wie Natrium-Nalidixat, aber mit verbesserten pharmakokinetischen Eigenschaften.

Levofloxacin: Ein potenteres Chinolon mit einem breiteren Wirkungsspektrum.

Einzigartigkeit

Natrium-Nalidixat ist einzigartig in seiner historischen Bedeutung als das erste entdeckte Chinolon-Antibiotikum. Während neuere Chinolone mit verbesserter Wirksamkeit und Sicherheit entwickelt wurden, bleibt Natrium-Nalidixat eine wichtige Verbindung in der Erforschung von Chinolon-Antibiotika und bakteriellen Resistenzmechanismen .

Eigenschaften

IUPAC Name |

sodium;1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3.Na.H2O/c1-3-14-6-9(12(16)17)10(15)8-5-4-7(2)13-11(8)14;;/h4-6H,3H2,1-2H3,(H,16,17);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWEXQJSSKQXXSX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N2NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50935777 | |

| Record name | 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50935777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15769-77-4 | |

| Record name | Nalidixate sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015769774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50935777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NALIDIXATE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J17QL41ZAG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

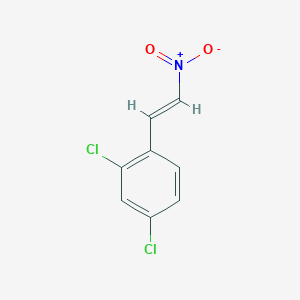

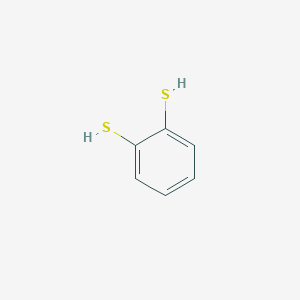

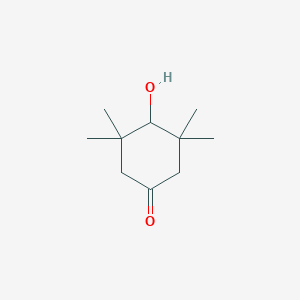

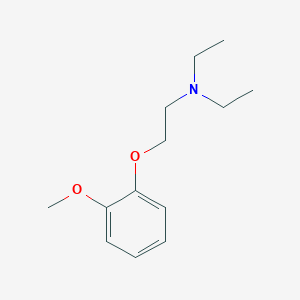

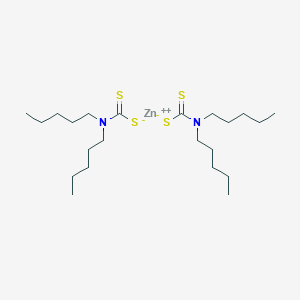

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B97152.png)

![Benzo[b]thiophen-4-amine](/img/structure/B97154.png)